N'-[(E)-pyridin-3-ylmethylidene]undecanehydrazide
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Overview
Description
N’~1~-[(E)-1-(3-PYRIDYL)METHYLIDENE]UNDECANOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, making it a heterocyclic compound. Schiff base hydrazones are known for their ability to form stable complexes with transition metals, making them valuable in various fields of chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(3-PYRIDYL)METHYLIDENE]UNDECANOHYDRAZIDE typically involves the condensation of an appropriate hydrazide with an aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
- Dissolve the hydrazide in ethanol.
- Add the aldehyde or ketone to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under vacuum .
Industrial Production Methods
Industrial production of Schiff base hydrazones like N’~1~-[(E)-1-(3-PYRIDYL)METHYLIDENE]UNDECANOHYDRAZIDE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques such as recrystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(3-PYRIDYL)METHYLIDENE]UNDECANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and carbonyl compound.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: Corresponding amine and carbonyl compound.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N’~1~-[(E)-1-(3-PYRIDYL)METHYLIDENE]UNDECANOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its biological activity.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(3-PYRIDYL)METHYLIDENE]UNDECANOHYDRAZIDE involves its ability to form complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or altering cellular processes. The pyridine ring and hydrazone moiety play crucial roles in binding to metal ions and other molecular targets .
Comparison with Similar Compounds
Similar Compounds
- N’~1~-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’~1~-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
Uniqueness
N’~1~-[(E)-1-(3-PYRIDYL)METHYLIDENE]UNDECANOHYDRAZIDE is unique due to its specific structure, which includes a pyridine ring and a long alkyl chain. This structure allows it to form stable complexes with a wide range of metal ions, making it versatile in various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in research and industrial applications .
Properties
Molecular Formula |
C17H27N3O |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-[(E)-pyridin-3-ylmethylideneamino]undecanamide |
InChI |
InChI=1S/C17H27N3O/c1-2-3-4-5-6-7-8-9-12-17(21)20-19-15-16-11-10-13-18-14-16/h10-11,13-15H,2-9,12H2,1H3,(H,20,21)/b19-15+ |
InChI Key |
LFZDPOUXUZOREA-XDJHFCHBSA-N |
Isomeric SMILES |
CCCCCCCCCCC(=O)N/N=C/C1=CN=CC=C1 |
Canonical SMILES |
CCCCCCCCCCC(=O)NN=CC1=CN=CC=C1 |
Origin of Product |
United States |
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